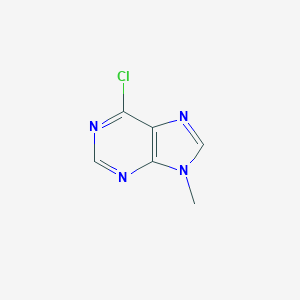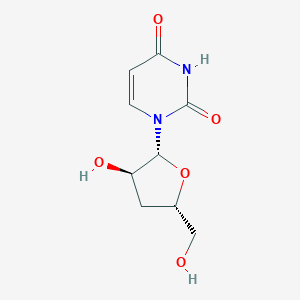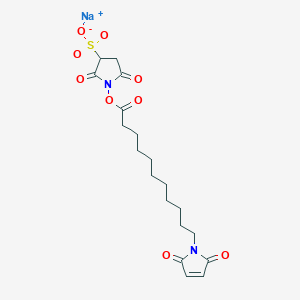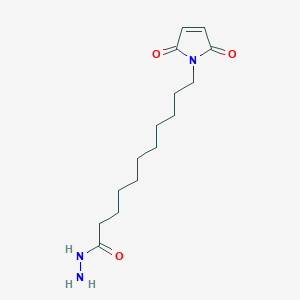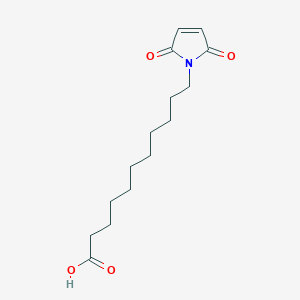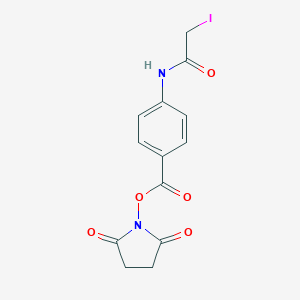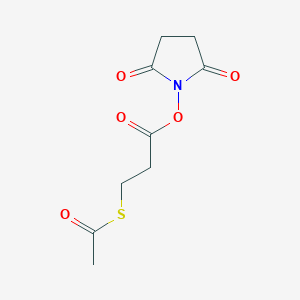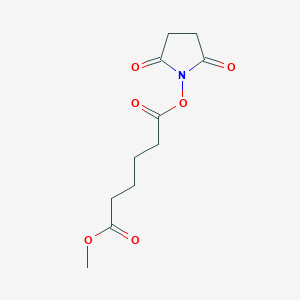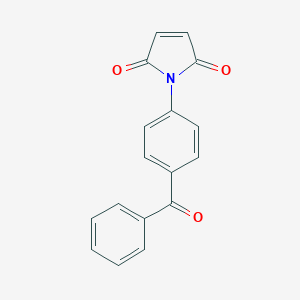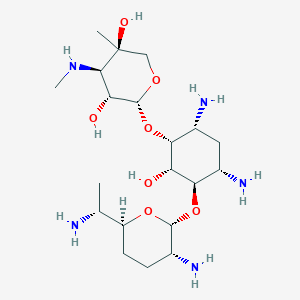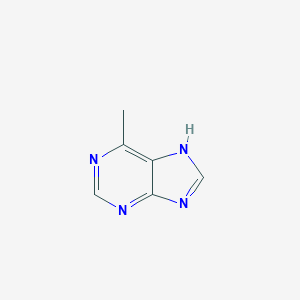
6-メチルプリン
概要
説明
Synthesis Analysis
6-Methylpurine synthesis involves straightforward and highly efficient catalyst-free methods. One approach for synthesizing 6-methylpurines, as well as related compounds, involves S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, which do not require metal catalysts or ligands (Qu et al., 2009). Another efficient synthesis method involves the cross-coupling reaction of CH3ZnBr with various 6-chloropurine derivatives, facilitated by (Ph3P)4Pd catalyst, yielding high yields of 6-methylpurine and its related nucleosides (Hassan et al., 2000).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 6-methylpurine have been studied through quantum chemical calculations, using both Hartree-Fock (HF) and density functional theory (DFT) methods. These studies provide insights into the ultraviolet-visible (UV-Vis) spectra, thermodynamic properties, and Natural Bond Orbital (NBO) analysis of 6-methylpurine, revealing its electronic structure and stability profiles (Sahebalzamani, 2014).
Chemical Reactions and Properties
Several chemical reactions involving 6-methylpurine have been described, highlighting its versatility in organic synthesis. For instance, 6-methylpurine's reaction with RMgX in the presence of a nickel complex catalyst yields 6-aryl or 6-alkylpurines, showcasing the potential for further functionalization of purine derivatives (Sugimura & Takei, 1985). Furthermore, the Vilsmeier reaction on 6-methylpurine leads to various derivatives, demonstrating the compound's reactivity and the potential for diverse chemical transformations (Brown & Giner-Sorolla, 1971).
Physical Properties Analysis
The physical properties of 6-methylpurine, including its vibrational spectra, have been examined through experimental and theoretical approaches, offering detailed insights into its stability and molecular structure. The electrostatic potential distributions for 6-methylpurine derivatives have been computed, providing information on the shift in attractive electrophilic sites and changes in molecular dipole moments, which are crucial for understanding the compound's physical characteristics and reactivity (Orbell et al., 1982).
Chemical Properties Analysis
The chemical properties of 6-methylpurine are influenced by its structure and the presence of the methyl group at position 6. Studies on its coordinating properties and electrostatic potential distributions highlight the increased ligating power of 6-methylpurine derivatives, which is significant for its chemical behavior and potential applications in synthesis and drug design. The ability to undergo various reactions, such as those catalyzed by nickel complexes or involving the Vilsmeier formylation, underscores the chemical versatility of 6-methylpurine (Orbell et al., 1982).
科学的研究の応用
Tetrahymenaにおける6-メチルプリンに対する耐性
6-メチルプリン (6mp) は、アデニンの毒性アナログであり、RNAおよびタンパク質合成を阻害し、アデニンホスホリボシル転移酵素 (APRTase) によって媒介されるアデニンサルベージを阻害する。繊毛虫Tetrahymena thermophilaでは、6mpに対する耐性は、APRTaseゲノム遺伝子座 (APRT1) の変異によって付与されることがわかった。この発見は、T. thermophila における6mp耐性のメカニズムを調査するための新しい道を開いた。
効果的な6-メチルプリン逆選択マーカーの開発
Thermococcus barophilusにおいて、6-メチルプリンを逆選択マーカーとして用いた遺伝子破壊システムが開発された。このシステムは、偽陽性を15%未満に大幅に減少させることで、T. barophilusにおける遺伝子操作を大幅に改善した。 この新しい逆選択システムは、ゲノム維持に関与するいくつかの遺伝子の機能を調査し始めている .
抗腫瘍活性
6-メチルプリン-β-D-リボシド (6, β-D-MPR) は、担子菌真菌コリビア・ドライオフィラおよびコリビア・マキュラタの培養液から単離された抗生物質であり、抗真菌、抗ウイルスおよび抗腫瘍活性を有する。 β-D-MPRは、哺乳類のアデノシンデアミナーゼ (ADA) の優れた基質であり、腫瘍細胞におけるその活性化メカニズムはおそらく、この酵素との相互作用に関連している .
作用機序
Target of Action
6-Methylpurine primarily targets the enzyme Purine nucleoside phosphorylase DeoD-type in Escherichia coli . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases .
Mode of Action
It is known to be a toxic adenine analog used as a bisubstrate inhibitor of enzymes that bind adenosyl moieties . It may become phosphorylated to levels that inhibit RNA and protein synthesis .
Biochemical Pathways
6-Methylpurine affects the purine salvage pathway, which is responsible for the recycling of purine bases . This pathway is crucial for maintaining the balance of purine nucleotides in the cell, which are essential components of DNA, RNA, and energy metabolism.
Pharmacokinetics
It is known that the compound undergoes extensive intracellular metabolism .
Result of Action
The action of 6-Methylpurine results in the inhibition of RNA and protein synthesis . This can lead to cell death, making 6-Methylpurine potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer.
Safety and Hazards
将来の方向性
Research on 6-Methylpurine has been conducted in the context of resistance to 6-Methylpurine conferred by defective adenine phosphoribosyltransferase in Tetrahymena . An improved synthesis of β-D-6-Methylpurine Riboside and its antitumor effects have also been studied . Current research on ovarian cancer focuses on 6-Methylpurine among other substances .
特性
IUPAC Name |
6-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073283 | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2004-03-7 | |
| Record name | 6-Methylpurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methylpurine exert its inhibitory effects?
A1: 6-methylpurine primarily acts by being converted into its ribonucleotide form, 6-methylpurine ribonucleotide, by the enzyme adenine phosphoribosyltransferase (APRTase). [, ] This metabolite then interferes with various aspects of purine metabolism:
- De Novo Purine Biosynthesis Inhibition: 6-methylpurine ribonucleotide acts as a feedback inhibitor of phosphoribosylpyrophosphate amidotransferase, a key regulatory enzyme in the de novo purine biosynthesis pathway. This effectively reduces the cellular production of purine nucleotides. [, ]
- Adenylosuccinate Synthetase Inhibition: 6-methylpurine ribonucleotide also inhibits adenylosuccinate synthetase, an enzyme involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This further disrupts purine nucleotide balance. []
- RNA and Protein Synthesis Disruption: The depletion of purine nucleotides due to 6-methylpurine's actions ultimately leads to the inhibition of both RNA and protein synthesis. []
Q2: How does adenine counteract 6-methylpurine's inhibitory effects?
A2: Adenine provides a two-pronged defense against 6-methylpurine inhibition:
- Competition with APRTase: Adenine competes with 6-methylpurine for binding to adenine phosphoribosyltransferase, thus reducing the formation of the inhibitory ribonucleotide. []
- AMP Replenishment: Adenine can replenish the depleted AMP pool, bypassing the inhibitory effects of 6-methylpurine ribonucleotide on both phosphoribosylpyrophosphate amidotransferase and adenylosuccinate synthetase. []
Q3: What is the molecular formula and weight of 6-methylpurine?
A3: 6-methylpurine has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol.
Q4: How is 6-methylpurine utilized in cancer research?
A4: 6-methylpurine demonstrates potential as a therapeutic agent in cancer, specifically in the context of suicide gene therapy:
- Suicide Gene/Prodrug Strategy: Studies have shown promise using 6-methylpurine in conjunction with the Escherichia coli purine nucleoside phosphorylase (ePNP) gene. This strategy involves delivering the ePNP gene to tumor cells, rendering them capable of converting the non-toxic prodrug 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR) into cytotoxic 6-methylpurine. [, , ]
Q5: What advantages does 6-methylpurine offer in suicide gene therapy?
A5: 6-methylpurine exhibits several characteristics that make it suitable for suicide gene therapy applications:
- Bystander Effect: The cytotoxic metabolites generated from 6-methylpurine are membrane-permeable, allowing them to diffuse to neighboring cells and induce cell death even in cells that do not express the ePNP gene. [, , ] This bystander effect is particularly beneficial in targeting heterogeneous tumor cell populations.
- Efficacy Against Slow-Growing Tumors: Unlike some other suicide gene/prodrug systems that rely on DNA replication for cytotoxicity, 6-methylpurine can effectively target both dividing and non-dividing cells. [, ] This characteristic makes it a promising candidate for treating slow-growing tumors, which are often less responsive to conventional therapies.
Q6: Are there any other applications for 6-methylpurine in biological research?
A6: Beyond cancer research, 6-methylpurine serves as a valuable tool in various biological studies:
- Genetic Studies: 6-methylpurine resistance has been employed as a selectable marker in genetic manipulations of microorganisms like Tetrahymena thermophila and Sulfolobus islandicus. [, , , ] This allows for the selection and study of mutants with altered purine metabolism pathways.
- Plant Physiology Research: 6-methylpurine has been used to investigate the role of RNA synthesis in various plant processes, such as adventitious root formation and nitrate uptake in plants. [, ] Its inhibitory effects on RNA synthesis provide insights into the molecular mechanisms underlying these physiological responses.
Q7: Are there any challenges associated with using 6-methylpurine as a therapeutic agent?
A7: While 6-methylpurine shows promise, several challenges need to be addressed:
- Delivery and Targeting: Efficient delivery of the ePNP gene specifically to tumor cells remains a major hurdle in maximizing therapeutic efficacy and minimizing off-target effects. [, ]
- Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms in tumor cells is crucial for long-term treatment success. []
Q8: What are the known resistance mechanisms to 6-methylpurine?
A9: The primary mechanism of resistance to 6-methylpurine is mutations in the APRTase gene (APRT1), leading to a defective enzyme with reduced affinity for 6-methylpurine. [] This defective APRTase reduces the conversion of 6-methylpurine into its toxic ribonucleotide form, rendering the cells resistant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

